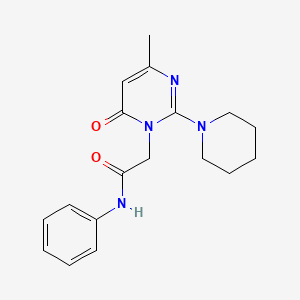

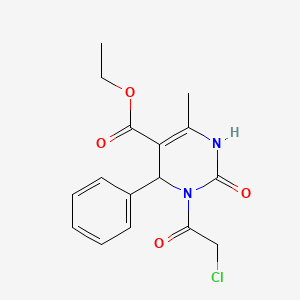

Boc-(S)-alpha-(1-naphthalenylmethyl)-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

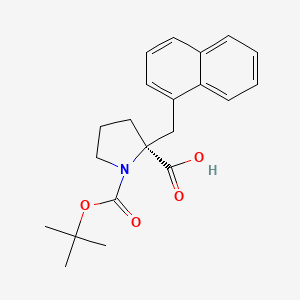

Tetrahydro-α-(1-naphthalenylmethyl)-2-furanpropanoic Acid Ethyl Ester is a compound used in the synthetic preparation of Nafronyl related compounds via acylation and alkylation from di-Et tetrahydrofurfurylmalonate . Nafronyl is a selective inhibitor of serotonin receptors and is a vasodilator used in the treatment of intermittent claudication .

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions (MCRs) which facilitate the rapid and diverse construction of molecular scaffolds with modularity and step economy . The Passerini-type three-component coupling reaction is used towards the synthesis of an expanded inventory of α-hydroxyketones with skeletal diversity .

Chemical Reactions Analysis

The formation of polycyclic aromatic hydrocarbons (PAHs) during combustion has a substantial impact on environmental pollution and public health. The hydrogen-abstraction-acetylene-addition (HACA) mechanism is expected to be a significant source of larger PAHs containing more than two rings .

Applications De Recherche Scientifique

Chiral Recognition and Sensing

Highly Enantioselective Fluorescent Sensor for Chiral Recognition of Amino Acid Derivatives : This study highlights the use of a fluorescent sensor for the chiral recognition of α-amino acid derivatives, including N-Boc-proline. The sensor exhibited highly enantioselective responses, demonstrating potential utility in enantioselective recognition applications (He et al., 2009).

Catalysis

Boc-l-proline as a New Chiral Ligand for Enantioselective Phenylacetylene Addition to Aromatic Aldehydes : This research introduced N-terminal protected amino acid (Boc-l-proline) as a chiral ligand in asymmetric catalysis, demonstrating its utility in enhancing yields and enantioselectivities in the phenylacetylene addition to aromatic aldehydes (Zhou et al., 2004).

Peptide Bond Isomerization

cis-trans Peptide-Bond Isomerization in alpha-Methylproline Derivatives : This study explored the cis-trans prolyl peptide bond equilibrium in derivatives of α-methyl-L-proline, including N-Boc-protected α-methyl-L-proline, to understand the conformationally constraining properties of α-methyl-L-proline derivatives (Torbeev et al., 2012).

Photophysical Studies

Effect on Charge Transfer and Charge Recombination by Insertion of a Naphthalene-based Bridge in Molecular Dyads : Investigating the photophysical properties of dyads based on borondipyrromethene (bodipy) and a N,N-dimethylaniline donor, this research noted the influence of a naphthalene spacer on charge transfer dynamics, offering insights into molecular design for enhanced photophysical behaviors (Benniston et al., 2012).

Propriétés

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-7-12-21(22,18(23)24)14-16-10-6-9-15-8-4-5-11-17(15)16/h4-6,8-11H,7,12-14H2,1-3H3,(H,23,24)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZACKVIUSVDGM-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(1S)-1-{[5-(fluorosulfonyl)-1,3-thiazol-2-yl]carbamoyl}-2-methylpropyl]carbamate](/img/structure/B2989804.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)

![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2989815.png)

![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)

![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2989821.png)

![3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2989823.png)